

Veratroyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Dimethoxybenzoyl chloride*

Cat. No.: *B144117*

[Get Quote](#)

For immediate release: This technical guide provides an in-depth overview of Veratroyl chloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, key reactions, and applications in the synthesis of biologically active compounds, alongside essential safety and handling information.

Core Chemical Data

Veratroyl chloride, also known as **3,4-dimethoxybenzoyl chloride**, is a versatile reagent in organic synthesis.^[1] Its fundamental properties are summarized below for easy reference.

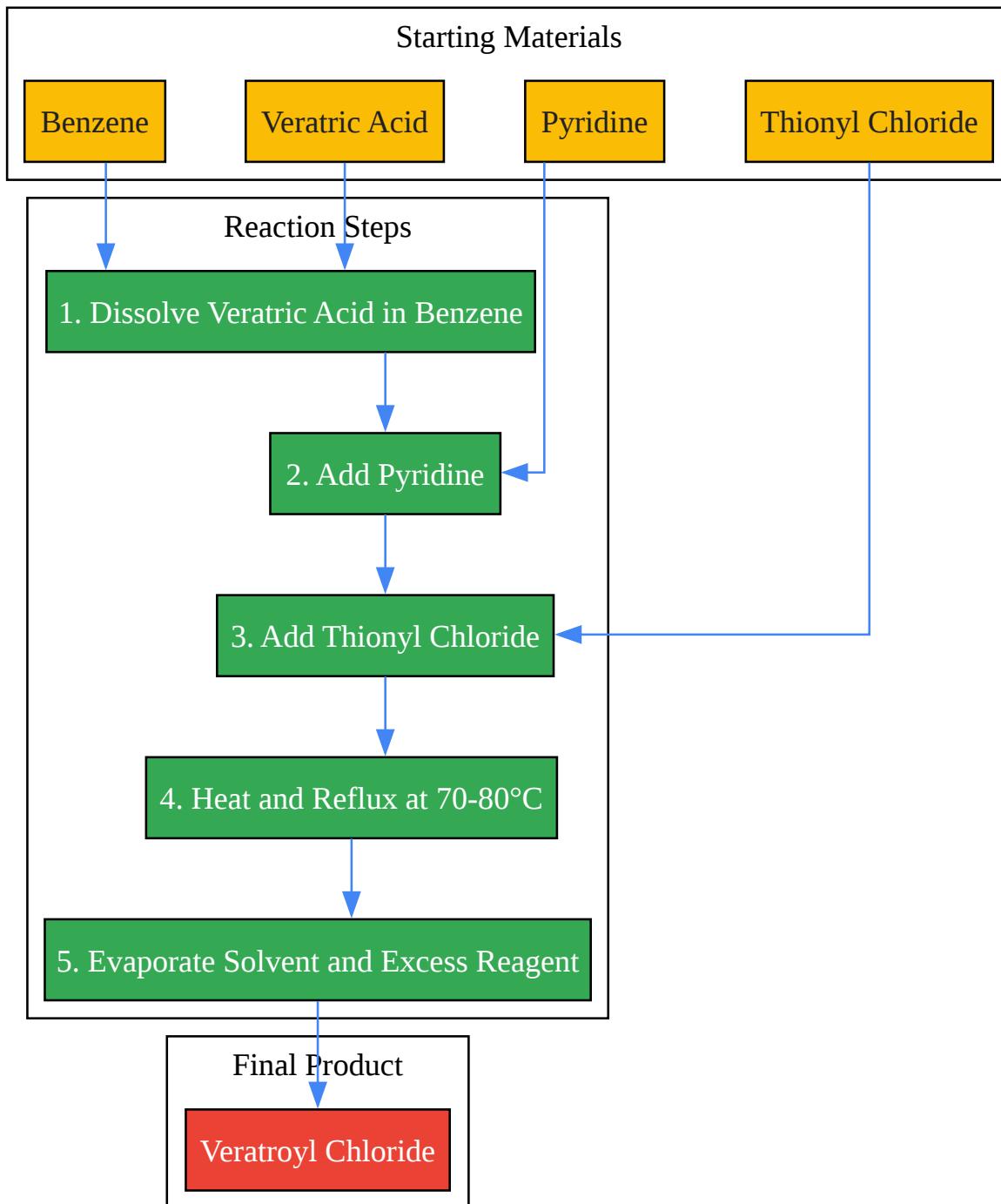
Property	Value	Citations
CAS Number	3535-37-3	[2]
Molecular Weight	200.62 g/mol	[1]
Molecular Formula	C ₉ H ₉ ClO ₃	[2]
Synonyms	3,4-Dimethoxybenzoyl chloride, Veratric acid chloride	[2] [3]
Appearance	White to gray crystals, flakes, or chunks	[1]
Melting Point	68-72 °C	[1]
Boiling Point	298.2 °C at 760 mmHg	[3]
Density	1.224 g/cm ³	[3]

Synthesis of Veratroyl Chloride

Veratroyl chloride is commonly synthesized from veratric acid. The following experimental protocol details a high-yield synthesis method.

Experimental Protocol: Synthesis from Veratric Acid

Materials:

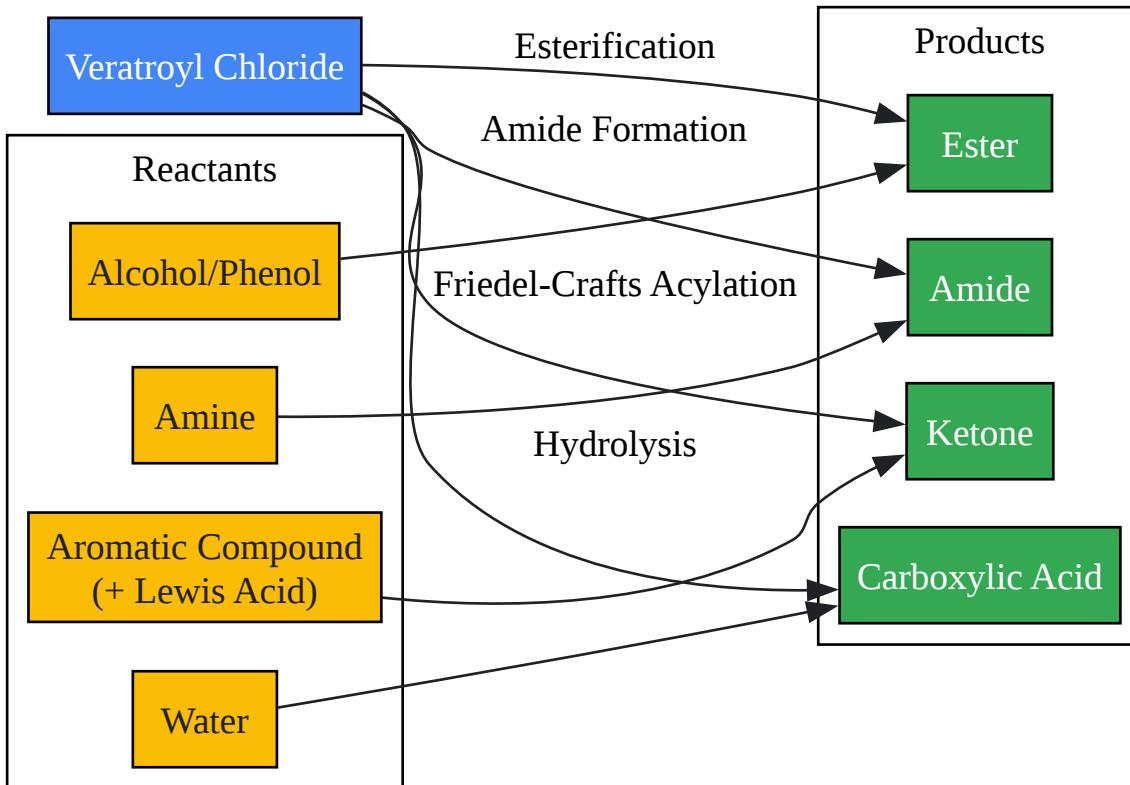

- Veratric acid (3,4-dimethoxybenzoic acid)
- Thionyl chloride
- Benzene (or a greener solvent alternative)
- Pyridine (catalyst)

Procedure:

- In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.[\[4\]](#)[\[5\]](#)

- Add 2 to 3 drops of pyridine to the solution.[4][5]
- While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.[4][5]
- Heat the mixture to 70-80 °C on a water bath and maintain this temperature for 2 hours under a reflux condenser with continuous agitation.[4][5]
- After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.[4][5]
- This procedure yields approximately 11.0 g of veratroyl chloride as a colorless powder, achieving a near-quantitative yield.[4][5]

An alternative procedure involves suspending 25 g of veratric acid in 400 ml of dry benzene, treating it with a large excess of thionyl chloride, and refluxing for 5 hours.[6] After removing the benzene and excess thionyl chloride in *vacuo*, 26.5 g of the product is obtained as a light brown solid.[6]


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Veratroyl Chloride from Veratric Acid.

Key Chemical Reactions

Veratroyl chloride is a potent acylating agent, making it a valuable building block in organic synthesis.^[1] Its primary reactions are governed by nucleophilic acyl substitution.^[1]

- Esterification: It readily reacts with alcohols and phenols to form 3,4-dimethoxybenzoate esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.^[1]
- Amide Formation: Veratroyl chloride reacts with primary and secondary amines to yield N-substituted 3,4-dimethoxybenzamides. The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.^[1]
- Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, veratroyl chloride can acylate aromatic compounds to produce ketones. The reaction proceeds through the formation of a highly electrophilic acylium ion.^[1]
- Hydrolysis: It is sensitive to moisture and hydrolyzes in the presence of water to form 3,4-dimethoxybenzoic acid (veratric acid).^[1] This necessitates storage in dry, airtight containers.^[1]

[Click to download full resolution via product page](#)

Caption: Key reactions of Veratroyl Chloride.

Applications in Drug Development and Synthesis

The 3,4-dimethoxybenzoyl moiety is a structural feature in various biologically active molecules.^[1] Consequently, veratroyl chloride serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications.^[1]

Derivatives of veratroyl chloride have been investigated for several biological activities:

- Antifungal Agents: N-(3,4-dimethoxybenzyl)-substituted compounds derived from veratroyl chloride have shown potential as antifungal agents.^[1]
- Antitumor Agents: It is a key building block in the synthesis of certain antitumor compounds.^[1]
- Antiprotozoal Agents: N-benzoyl-2-hydroxybenzamides, synthesized using benzoyl chloride derivatives, have demonstrated activity against various protozoan parasites, including *P. falciparum* (the causative agent of malaria), trypanosomes, and *Leishmania*.^[7]
- Antimicrobial Agents: Novel derivatives of valine incorporating a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, synthesized via an acyl chloride intermediate, have shown antimicrobial activity against Gram-positive bacteria.^[8] Similarly, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been evaluated for their antimicrobial and antibiofilm properties.^[9]

Safety and Handling

Veratroyl chloride is a corrosive substance that requires careful handling to ensure laboratory safety.

Hazards:

- Causes severe skin burns and eye damage.^{[2][10]}
- Reacts violently with water, liberating toxic gas.^[1]

- Moisture-sensitive.[[1](#)]

Precautionary Measures:

- Handle in a well-ventilated place.[[11](#)]
- Wear suitable protective clothing, including gloves and eye/face protection.[[11](#)]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[[11](#)]
- In case of contact with eyes, rinse cautiously with water for several minutes.[[10](#)]
- If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention. [[10](#)]
- Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations.[[11](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3,4-Dimethoxybenzoyl Chloride|Veratroyl Chloride, 98% [benchchem.com]
2. Veratroyl chloride | C9H9ClO3 | CID 77070 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. pinpools.com [pinpools.com]
4. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
5. prepchem.com [prepchem.com]
6. prepchem.com [prepchem.com]
7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against *P. falciparum* (K1 strain), Trypanosomes, and *Leishmania* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3535-37-3 Name: Veratroyl chloride [xixisys.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Veratroyl Chloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144117#veratroyl-chloride-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com